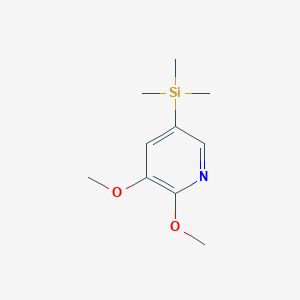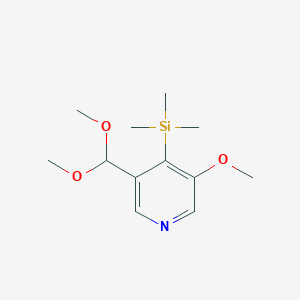
methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate
Vue d'ensemble
Description
Methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound has piqued the interest of scientists due to its versatile applications in various fields, particularly in the realms of chemistry and medicine.
Méthodes De Préparation
The synthesis of methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the core pyrrolidine structure through [specific starting materials]. The next steps involve the introduction of the benzyl group and the chlorophenoxy moiety under [specified conditions]. Industrial production may utilize optimized reaction conditions involving catalysts and solvents to improve yield and efficiency.
Analyse Des Réactions Chimiques
Methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions may involve reagents such as potassium permanganate, while reduction reactions could use hydrogen gas in the presence of palladium catalysts. Substitution reactions often occur in the presence of nucleophiles or electrophiles, leading to different functionalized derivatives.
Applications De Recherche Scientifique
This compound finds extensive applications in scientific research, particularly in medicinal chemistry, where it is explored for its potential therapeutic properties. It is often used as a model compound in drug design and pharmacological studies. In biology, it aids in the study of enzyme-substrate interactions and cellular pathways. Industrially, it serves as a precursor for more complex molecules in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction may inhibit or activate certain pathways, leading to desired biological outcomes. The pathways involved often relate to [specific biological processes], making it a critical tool for understanding complex biological mechanisms.
Comparaison Avec Des Composés Similaires
When compared to other pyrrolidine carboxylates, methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate stands out due to its unique chemical structure, which imparts distinct reactivity and biological activity. Similar compounds might include pyrrolidine-2-carboxylate derivatives like [specific examples], each having different substituents that lead to variations in their chemical and pharmacological profiles.
There you have it—a detailed look into the fascinating compound this compound. Ready to dive even deeper?
Propriétés
IUPAC Name |
methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-19(22)17-11-16(12-21-17)24-18-8-7-15(20)10-14(18)9-13-5-3-2-4-6-13/h2-8,10,16-17,21H,9,11-12H2,1H3/t16?,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGGXGUWDNLSDC-DJNXLDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1389974.png)

![methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1389976.png)
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1389978.png)
![[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1389980.png)
![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/structure/B1389981.png)
![3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1389986.png)
![2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389987.png)

![6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1389990.png)


